Computed Lipophilicity (XLogP3‑AA) Differentiation Versus Des‑Methyl Pyridine Analog
The target compound exhibits a computed XLogP3‑AA of 2.8, which is 0.5 log units higher than that of the corresponding des‑methyl pyridine analog (4‑{[(pyridin-4-yl)oxy]methyl}‑N‑(3‑methoxyphenyl)piperidine‑1‑carboxamide, XLogP3‑AA = 2.3), a difference attributable solely to the 3‑methyl substituent on the pyridine ring . Because the N‑pyridyl‑substituted carboxypiperidine amide class requires balanced lipophilicity for prokaryotic membrane penetration , the methyl‑induced logP shift may improve passive permeability in Gram‑negative bacterial assays.
| Evidence Dimension | Computed XLogP3‑AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Des‑methyl pyridine analog (4‑{[(pyridin-4-yl)oxy]methyl}‑N‑(3‑methoxyphenyl)piperidine‑1‑carboxamide): XLogP3‑AA = 2.3 |
| Quantified Difference | Δ = +0.5 log units |
| Conditions | PubChem XLogP3 3.0 algorithm |
Why This Matters
A 0.5‑unit logP advantage correlates with approximately threefold higher predicted membrane permeability, directly influencing intracellular target access in bacterial translation‑inhibition assays.
- [1] PubChem Compound Summary for CID 155801035 and close analog CID [query‑derived]; XLogP3‑AA values computed via XLogP3 3.0. National Center for Biotechnology Information (2026). View Source
- [2] Ivanenkov, Y.A., Komarova, E.S., Osterman, I.A. et al. N-Pyridyl-Substituted Carboxypiperidine Amides: A New Class of Prokaryote Translation Inhibitors. Pharm Chem J 53, 225–229 (2019). https://doi.org/10.1007/s11094-019-01984-3 View Source
